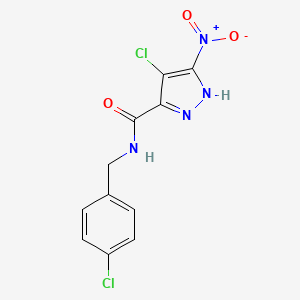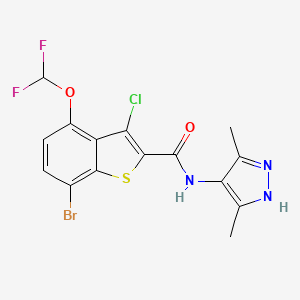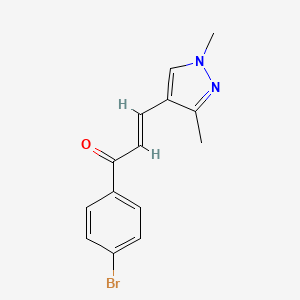![molecular formula C21H17N3OS2 B10947665 (5Z)-3-(1-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10947665.png)
(5Z)-3-(1-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-PHENYLETHYL)-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone ring, a pyrazole moiety, and phenyl groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-PHENYLETHYL)-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the thiazolone ring through cyclization reactions.
- Introduction of the pyrazole moiety via condensation reactions.
- Attachment of phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiazolone or pyrazole rings.
Reduction: Reduction reactions could modify the functional groups attached to the rings.
Substitution: Phenyl groups might be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Incorporation into drug formulations for enhanced efficacy.
Mechanism of Action
The mechanism of action of 3-(1-PHENYLETHYL)-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Phenylethyl)-5-[(E)-1-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- 3-(1-Phenylethyl)-5-[(E)-1-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-thione
Uniqueness
The uniqueness of 3-(1-PHENYLETHYL)-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific structural features, such as the combination of the thiazolone ring with the pyrazole moiety and phenyl groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C21H17N3OS2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-hydroxy-3-(1-phenylethyl)-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C21H17N3OS2/c1-14(15-8-4-2-5-9-15)24-20(25)18(27-21(24)26)12-17-13-22-23-19(17)16-10-6-3-7-11-16/h2-14,25H,1H3/b17-12+ |
InChI Key |
IZUZWPDNMYRDCY-SFQUDFHCSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=C(SC2=S)/C=C/3\C=NN=C3C4=CC=CC=C4)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(SC2=S)C=C3C=NN=C3C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10947597.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10947601.png)
![(2E)-3-(4-bromothiophen-2-yl)-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10947603.png)
![2-[4-(N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide](/img/structure/B10947606.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10947612.png)
![2-{5-[(4-Nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947614.png)
![2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947617.png)
![N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B10947622.png)

![5-tert-butyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10947641.png)
![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10947648.png)
![(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10947649.png)

